2-Propylhexan-1-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry systematic name for this compound is definitively established as this compound, reflecting the standard nomenclature rules for branched alcohols. This nomenclature indicates a hexane backbone with a propyl substituent at the second carbon position and a hydroxyl functional group at the first carbon position. The structural validation confirms a nine-carbon alcohol with the molecular formula C9H20O, representing a primary alcohol configuration where the hydroxyl group is attached to a terminal carbon atom.
The compound exhibits stereochemical considerations due to the presence of a chiral center at the second carbon position, where the propyl substituent creates asymmetry. The racemic mixture represents the standard form encountered in most chemical databases, encompassing both possible enantiomeric configurations designated as (R)- and (S)- forms. The stereochemical notation (2S)-2-propylhexan-1-ol specifically identifies the S-enantiomer configuration, which possesses distinct Chemical Abstracts Service registry number 661482-52-6.
The molecular structure validation through computational chemistry methods confirms the three-dimensional arrangement and conformational properties. The simplified molecular-input line-entry system representation is consistently reported as CCCCC(CCC)CO across multiple authoritative databases, providing a standardized linear notation for structural identification. The International Chemical Identifier string InChI=1S/C9H20O/c1-3-5-7-9(8-10)6-4-2/h9-10H,3-8H2,1-2H3 offers comprehensive structural encoding including connectivity and hydrogen count information.
Systematic Synonyms and Common Names
The comprehensive nomenclature system for this compound encompasses multiple systematic synonyms and alternative naming conventions employed across different chemical information systems and regulatory frameworks. The primary systematic synonym 2-Propyl-1-hexanol represents an alternative International Union of Pure and Applied Chemistry acceptable name that emphasizes the hexanol backbone structure with propyl substitution. This alternative nomenclature follows the convention of identifying the longest carbon chain as the primary structure with positional descriptors for substituents and functional groups.
Additional systematic synonyms include 1-Hexanol, 2-propyl-, which follows the Chemical Abstracts Service index naming convention where the base structure is identified first followed by substituent descriptors. This nomenclature system prioritizes the hexanol framework while maintaining clear positional identification for the propyl substituent. The systematic name hexan-1-ol, 2-propyl- provides another variant that emphasizes the primary alcohol functionality within the hexane backbone structure.
The following table summarizes the primary systematic synonyms and their corresponding nomenclature systems:
| Systematic Name | Nomenclature System | Source Database |
|---|---|---|
| This compound | International Union of Pure and Applied Chemistry | PubChem, National Institute of Standards and Technology |
| 2-Propyl-1-hexanol | International Union of Pure and Applied Chemistry Alternative | PubChem, ChemSpider |
| 1-Hexanol, 2-propyl- | Chemical Abstracts Service Index | Multiple Databases |
| hexan-1-ol, 2-propyl- | Systematic Alternative | ChemSpider |
Chemical database identifiers provide additional systematic recognition methods including the PubChem Compound Identifier 102493, which serves as a unique numerical identifier within the PubChem chemical information system. The ChemSpider identifier 92568 represents the corresponding entry within the Royal Society of Chemistry chemical structure database. These numerical identifiers ensure unambiguous chemical identification across different database systems and facilitate automated chemical information retrieval and cross-referencing processes.
Chemical Abstracts Service Registry Number and Regulatory Databases
The Chemical Abstracts Service Registry Number 817-46-9 serves as the definitive unique identifier for this compound within the global chemical information infrastructure. This registry number provides unambiguous identification across all major chemical databases and regulatory systems, ensuring consistent recognition regardless of nomenclature variations or language differences. The Chemical Abstracts Service registry system maintains comprehensive structural and property information associated with this identifier, supporting global chemical commerce and regulatory compliance activities.
European regulatory frameworks recognize this compound through the European Community Number 212-443-9, which corresponds to the European Inventory of Existing Commercial Chemical Substances listing. This identifier ensures compliance with European Union chemical regulations and facilitates trade within European Economic Area jurisdictions. The European Chemicals Agency maintains comprehensive safety and regulatory information associated with this European Community number, supporting risk assessment and regulatory decision-making processes.
United States regulatory recognition occurs through multiple identifier systems including the Food and Drug Administration Unique Ingredient Identifier CF955RW8AF. This identifier system supports pharmaceutical and food additive regulatory processes, ensuring accurate substance identification within United States regulatory frameworks. The Environmental Protection Agency CompTox Dashboard maintains the identifier DTXSID901002131, which provides access to comprehensive toxicological and environmental fate information.
The following comprehensive table presents the complete regulatory database identification system:
| Database System | Identifier | Regulatory Scope | Maintaining Organization |
|---|---|---|---|
| Chemical Abstracts Service | 817-46-9 | Global Chemical Registry | Chemical Abstracts Service |
| European Community | 212-443-9 | European Union Regulation | European Chemicals Agency |
| Food and Drug Administration | CF955RW8AF | United States Pharmaceutical | Food and Drug Administration |
| Environmental Protection Agency | DTXSID901002131 | United States Environmental | Environmental Protection Agency |
| PubChem | 102493 | Global Chemical Information | National Center for Biotechnology Information |
| ChemSpider | 92568 | Global Chemical Structure | Royal Society of Chemistry |
| Wikidata | Q27275428 | Global Knowledge Base | Wikimedia Foundation |
International chemical safety and regulatory coordination relies on these standardized identifier systems to ensure consistent substance identification across national boundaries and regulatory jurisdictions. The National Institute of Standards and Technology WebBook maintains comprehensive thermodynamic and spectroscopic data associated with the Chemical Abstracts Service registry number, supporting scientific research and industrial applications. These regulatory database entries collectively provide the foundation for global chemical commerce, safety assessment, and regulatory compliance activities involving this compound.
Properties
IUPAC Name |
2-propylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9(8-10)6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXZEJWGVYJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002131 | |
| Record name | 2-Propylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-46-9 | |
| Record name | 2-Propyl-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-1-hexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylhexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylhexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-1-HEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF955RW8AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
2-Propylhexan-1-ol can be synthesized through various methods:
Aldol Reaction: One common method involves the aldol reaction of pentanal and butyraldehyde, followed by catalytic hydrogenation.
Hydration of Alkenes: Another method is the hydration of 1-hexene in the presence of an acid catalyst, which adds water across the double bond to form the alcohol.
Industrial Production: Industrially, this compound can be produced through the hydroformylation of 1-hexene, followed by hydrogenation of the resulting aldehyde.
Chemical Reactions Analysis
2-Propylhexan-1-ol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 2-propylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-propylhexane using strong reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
2-Propylhexan-1-ol is utilized across various scientific fields, including chemistry, biology, and industry:
Chemistry
- Solvent and Reagent: It serves as a solvent in organic synthesis and as an intermediate in chemical reactions. Its ability to dissolve a wide range of compounds enhances its utility in laboratory settings.
Biology
- Biological Studies: The compound is used to study the effects of alcohols on biological membranes and enzyme activities. Its interaction with lipid bilayers can alter membrane fluidity, providing insights into membrane dynamics.
Industrial Applications
- Production of Plasticizers and Surfactants: It is employed in the formulation of plasticizers, lubricants, and surfactants, which are critical in manufacturing processes.
Case Study 1: Biological Impact Assessment
A study examined the effect of various alcohols on enzyme activity, highlighting how this compound influences enzyme kinetics and stability in biological systems. The findings indicated significant alterations in enzyme function due to changes in membrane fluidity caused by the alcohol.
Case Study 2: Industrial Application in Plasticizers
Research demonstrated the effectiveness of this compound as a plasticizer in polymer formulations. Its incorporation led to improved flexibility and durability of materials used in consumer products.
Mechanism of Action
The mechanism of action of 2-Propylhexan-1-ol involves its interaction with various molecular targets:
Hydroxyl Group Interactions: The hydroxyl group can form hydrogen bonds with other molecules, affecting their solubility and reactivity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Branching: 2-Ethylhexan-1-ol has an eight-carbon structure (hexanol backbone + ethyl branch), making it shorter and less hydrophobic than 2-Propylheptan-1-ol, which features a ten-carbon chain (heptanol backbone + propyl branch) .
Hazard Profiles
- However, chronic exposure risks (e.g., liver effects) are noted in Tier II assessments .
- 2-Propylheptan-1-ol : Poses higher immediate risks, including skin/eye irritation and environmental toxicity (H412) due to its longer carbon chain and persistence in aquatic systems .
Notes on Data Limitations
- Physical properties (e.g., boiling points, solubility) are absent in the provided sources, limiting full comparative analysis.
- Toxicity data for 2-Propylheptan-1-ol are incomplete; further studies are needed to confirm its environmental and health impacts.
Biological Activity
2-Propylhexan-1-ol, a branched-chain alcohol with the molecular formula CHO, has garnered attention in various fields, including medicinal chemistry and industrial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight: 144.25 g/mol
- Structure: this compound is characterized by a hydroxyl group (-OH) attached to a nine-carbon alkane chain.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- Studies have shown that certain derivatives of propylhexanol exhibit antifungal properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated inhibitory effects against Candida albicans, indicating potential for use in antifungal treatments .
2. Enzyme Interaction
- The compound acts as a ligand in biochemical pathways, potentially influencing enzyme activity. Its interaction with specific enzymes can modulate metabolic processes, which is critical in drug design and therapeutic applications.
3. Pharmacokinetics
- Research indicates that this compound may influence drug absorption and distribution. Its structure allows for favorable pharmacokinetic properties, making it a candidate for further development in long-acting drug formulations .
The biological effects of this compound are primarily attributed to its ability to interact with cellular membranes and proteins. The alcohol group can form hydrogen bonds, influencing the conformation and activity of target proteins.
Case Study 1: Antifungal Activity
A study conducted on derivatives of propylhexanol found that certain compounds exhibited significant antifungal activity against Candida albicans. Molecular docking studies revealed strong binding interactions with the YHB1 enzyme, which is involved in detoxifying reactive nitrogen species in fungal cells .
| Compound | Binding Energy (kcal/mol) | Distance (Å) |
|---|---|---|
| 2-Ethyl-2-propylhexan-1-ol | -5.08 | 2.0 |
| Hexanedioic acid, bis(2-ethylhexyl) | -4.28 | 3.0 |
Case Study 2: Pharmacokinetic Evaluation
In preclinical studies involving long-acting formulations, this compound was evaluated for its impact on the pharmacokinetics of other drugs when used as an excipient. Results indicated that it could enhance the stability and absorption rates of active pharmaceutical ingredients, suggesting its utility in drug formulation .
Q & A
Basic: What are the recommended synthetic routes for 2-Propylhexan-1-ol in laboratory settings?
Answer:
Optimal synthesis involves catalytic hydrogenolysis or hydroperoxide reduction. For example:
- Catalysts: Palladium chloride or magnesium acetate in hexane solvent .
- Reaction Conditions: Moderate temperatures (80–120°C) under inert atmospheres to prevent oxidation .
- Purification: Distillation or column chromatography, with purity confirmed via GC-MS and NMR .
For novel pathways, validate intermediates using spectroscopic methods and compare with literature data .
Basic: How should researchers characterize the structural identity and purity of newly synthesized this compound?
Answer:
- Structural Confirmation: Use H/C NMR to verify branching (e.g., propyl and ethyl groups at C2) and hydroxyl position .
- Purity Assessment: GC-MS for volatile impurities, elemental analysis for stoichiometric validation, and melting/boiling point consistency with PubChem data .
- New Compounds: Provide full spectral data and reproducibility details in supplementary materials .
Advanced: How can computational models predict thermodynamic behavior of this compound in binary mixtures?
Answer:
Local composition models (e.g., Renon-Prausnitz equation) account for nonrandom molecular interactions in liquid mixtures. Key steps:
- Parameterization: Fit α (nonrandomness factor) to experimental activity coefficients at infinite dilution .
- Validation: Compare predicted vs. experimental Gibbs free energy of mixing for systems with limited miscibility .
- Limitations: These models require high-quality binary interaction data; discrepancies arise in highly nonideal systems .
Advanced: What strategies resolve contradictions in experimental data on this compound’s solvent interactions?
Answer:
- Contradiction Analysis Framework: Identify principal factors (e.g., temperature, hydrogen bonding) influencing conflicting results .
- Cross-Validation: Replicate experiments using alternative methods (e.g., calorimetry vs. spectroscopic techniques) .
- Statistical Modeling: Apply ANOVA to isolate variables causing discrepancies, such as solvent polarity or impurities .
Basic: What experimental design principles ensure reproducibility in studies involving this compound?
Answer:
- Detailed Protocols: Document catalyst loading, solvent ratios, and reaction times .
- Control Experiments: Include blank runs and known reference compounds to validate instrumentation .
- Data Transparency: Report outliers and deviations in supplementary materials, adhering to journal guidelines .
Advanced: How to assess the reliability of occupational exposure limits (OELs) for this compound in research environments?
Answer:
Follow the 8-step framework from :
Define Use Context: Lab-scale handling vs. industrial exposure.
Gather OELs: Compare regulatory standards (e.g., OSHA, ECHA) with peer-reviewed toxicological data .
Evaluate Risk Basis: Check for mechanistic studies (e.g., inhalation toxicity in animal models) .
Policy Alignment: Prioritize OELs with robust risk-science foundations over outdated guidelines .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation: Use fume hoods to minimize vapor inhalation .
- PPE: Nitrile gloves and goggles; avoid skin contact due to potential irritation .
- Storage: Inert gas-purged containers to prevent oxidation; label as non-pharmaceutical/non-edible .
Advanced: How can TRIZ contradiction analysis optimize this compound synthesis?
Answer:
- Identify Contradictions: E.g., improving yield (desired) vs. increased byproducts (undesired) .
- Innovation Principles: Apply "segmentation" (stepwise catalysis) or "prior action" (pre-purified reagents) .
- Validation: Compare pre/post-optimization metrics (e.g., atom economy, E-factor) .
Basic: How to analyze this compound’s role in multicomponent reaction systems?
Answer:
- Kinetic Studies: Use stopped-flow NMR to track reaction intermediates .
- Thermodynamic Profiling: Measure partition coefficients in biphasic systems (e.g., water/octanol) .
- Role Classification: Determine if it acts as a solvent, reactant, or catalyst via control experiments .
Advanced: What methodologies address discrepancies in this compound’s reported spectral data?
Answer:
- Meta-Analysis: Aggregate NMR/IR data from multiple studies; identify outliers using clustering algorithms .
- Quantum Chemistry Calculations: Compare experimental peaks with DFT-predicted vibrational frequencies .
- Collaborative Verification: Cross-check data with independent labs using standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
